

Application Note: Mass Spectrometry Analysis of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol

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Compound of Interest

Compound Name: 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol

Cat. No.: B171647

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Abstract

This application note details a sensitive and specific method for the analysis of **2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The compound, a piperidine derivative, is of interest to researchers in drug development and related fields. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection. The methodology is designed to be applicable for both qualitative and quantitative analyses in various matrices, following appropriate validation.

Introduction

2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol is a small polar molecule containing a tertiary amine (1-methyl-piperidine), an ether, and a primary alcohol functional group. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds.[1] The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, which is crucial for analyzing complex mixtures often encountered in pharmaceutical and biological research.[2][3] This note describes a robust LC-MS/MS method for the analysis of this specific piperidine derivative.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix.^[4] For aqueous samples, a simple "dilute and shoot" approach may be feasible. For more complex matrices like plasma or tissue homogenates, protein precipitation or solid-phase extraction (SPE) is recommended to minimize matrix effects.^{[1][4]}

Protocol: Protein Precipitation (for plasma samples)

- To 100 μ L of plasma sample, add 300 μ L of ice-cold acetonitrile containing an appropriate internal standard.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new microcentrifuge tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

A reversed-phase C18 column is suitable for the separation of this polar compound.^[5] The addition of formic acid to the mobile phase is crucial for good peak shape and efficient ionization in positive ion mode.

Parameter	Value
Column	C18, 2.1 x 100 mm, 3.5 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
Column Temperature	40°C
Gradient	5% B to 95% B in 5 min, hold for 2 min, re-equilibrate for 3 min

Mass Spectrometry

The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The tertiary amine in the piperidine ring is readily protonated.

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temp.	350°C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	600 L/hr
Collision Gas	Argon

Data Presentation

Predicted Mass and Fragmentation

The molecular formula of **2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol** is C₉H₁₉NO₂, with a monoisotopic mass of 173.1416 g/mol .^[6] The protonated molecule [M+H]⁺ would have an m/z of 174.1489.

Predicted Fragmentation Pattern:

Based on the fragmentation of similar piperidine alkaloids and general fragmentation rules for amines and ethers, the following fragmentation pathways are plausible:^{[7][8][9][10]}

- Alpha-cleavage adjacent to the nitrogen atom in the piperidine ring is a common fragmentation pathway for amines.^{[8][10]}
- Cleavage of the C-O ether bond.
- Neutral loss of water (H₂O) from the protonated molecule is a common fragmentation for alcohols and some piperidine alkaloids.^{[8][9]}

Table 1: Predicted MRM Transitions for **2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol**

Precursor Ion (m/z)	Product Ion (m/z)	Predicted Fragment Identity
174.15	156.14	[M+H - H ₂ O] ⁺
174.15	114.12	Cleavage of the ether bond (loss of C ₂ H ₄ O ₂)
174.15	98.11	Alpha-cleavage at the piperidine ring
174.15	71.09	Further fragmentation of the piperidine ring

Note: These m/z values are theoretical and should be optimized experimentally.

Visualizations

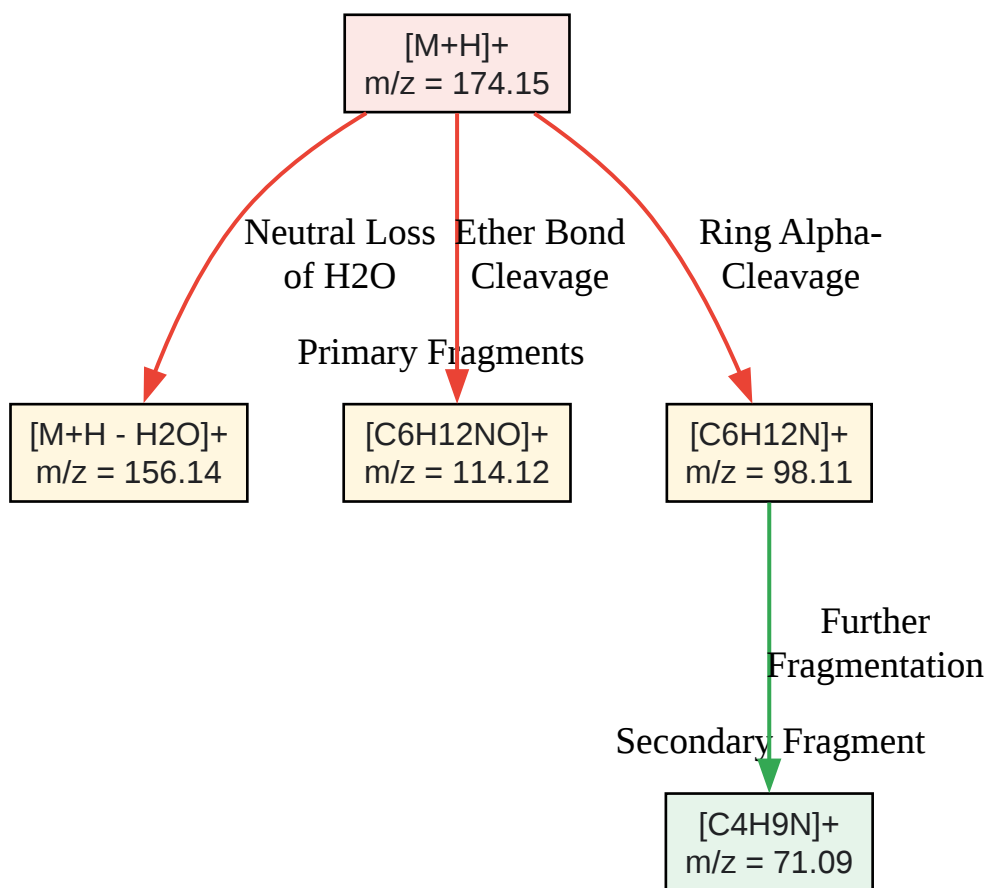
Experimental Workflow



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Caption: Experimental workflow for the LC-MS/MS analysis.

Predicted Fragmentation Pathway



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Caption: Predicted fragmentation of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol.

Conclusion

The described LC-MS/MS method provides a framework for the reliable analysis of **2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol**. The protocol is designed to be a starting point for method development and should be validated for specific applications and matrices. The high sensitivity and specificity of this technique make it well-suited for a range of research and drug development activities.

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